8-Fluoro-1,2,3,4-tetrahydroquinolin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Fluoro-1,2,3,4-tetrahydroquinolin-3-amine is a chemical compound with the molecular formula C9H11FN2. It belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-1,2,3,4-tetrahydroquinolin-3-amine typically involves the reduction of quinoline derivatives. One common method includes the catalytic hydrogenation of 8-fluoroquinoline using a palladium or platinum catalyst under high pressure of hydrogen . Another approach involves the use of ethyl cyanoacetate in a three-component cascade reaction with 2-alkenyl aniline and aldehydes, followed by reduction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
8-Fluoro-1,2,3,4-tetrahydroquinolin-3-amine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to fully saturated amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Fully saturated amines.
Substitution: Various substituted tetrahydroquinolines.
Wissenschaftliche Forschungsanwendungen
8-Fluoro-1,2,3,4-tetrahydroquinolin-3-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for neurological disorders.
Industry: Utilized in the development of dyes, pesticides, and other industrial chemicals
Wirkmechanismus
The exact mechanism of action of 8-Fluoro-1,2,3,4-tetrahydroquinolin-3-amine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its amine and fluorine functional groups. These interactions can modulate biological pathways, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrahydroquinoline: Lacks the fluorine substituent and has different biological activities.
8-Fluoroquinoline: Similar structure but lacks the tetrahydro component, leading to different reactivity and applications.
3-Amino-1,2,3,4-tetrahydroquinoline: Similar but without the fluorine atom, affecting its chemical properties and biological activities
Uniqueness
8-Fluoro-1,2,3,4-tetrahydroquinolin-3-amine is unique due to the presence of both the fluorine atom and the tetrahydroquinoline structure. This combination imparts distinct chemical reactivity and biological properties, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C9H11FN2 |
---|---|
Molekulargewicht |
166.20 g/mol |
IUPAC-Name |
8-fluoro-1,2,3,4-tetrahydroquinolin-3-amine |
InChI |
InChI=1S/C9H11FN2/c10-8-3-1-2-6-4-7(11)5-12-9(6)8/h1-3,7,12H,4-5,11H2 |
InChI-Schlüssel |
ARTSQJNNSSQWMY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CNC2=C1C=CC=C2F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.